molecular formula C20H18N4O2S B7751834 4-[(3,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

4-[(3,4-DIMETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B7751834
M. Wt: 378.4 g/mol
InChI Key: WFJIGBPHXGMBBC-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dimethoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dimethoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(3,4-Dimethoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate pathways involved in various biological processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-Dimethoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carboxamide
  • 4-[(3,4-Dimethoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-methanol

Uniqueness

4-[(3,4-Dimethoxyphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

IUPAC Name

4-(3,4-dimethoxyanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-25-16-10-9-14(11-17(16)26-2)22-19-15(12-21)18(23-20(24-19)27-3)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJIGBPHXGMBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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